

Technical Guide: Spectroscopic Characterization and Isolation of Columbianetin

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Compound of Interest

Compound Name: *Columbianetin*

CAS No.: 1147-29-1

Cat. No.: B075808

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Executive Summary

Columbianetin (CAS: 3804-70-4) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from *Angelica* species (*A. pubescens*, *A. decursiva*).^[1] Structurally, it is an angular furanocoumarin derivative ((8*S*)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-*h*]chromen-2-one), serving as the immediate biosynthetic precursor to angelicin.

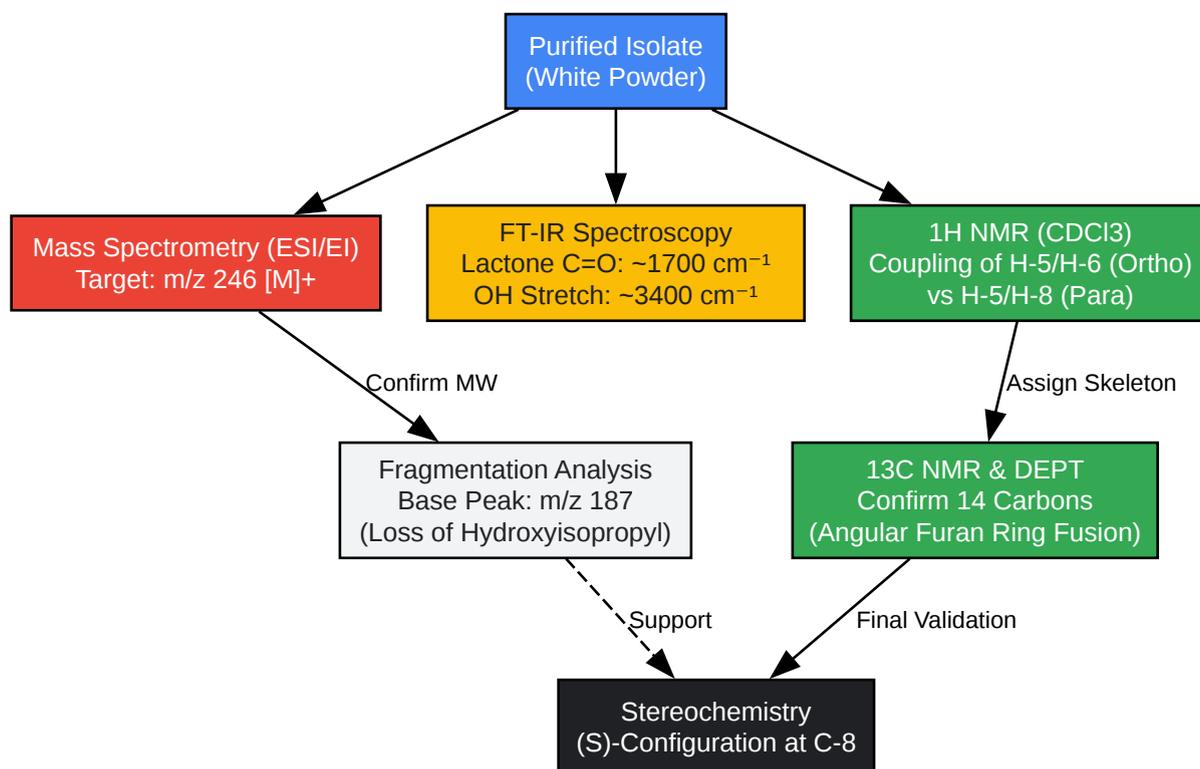
This technical guide provides a definitive reference for the structural elucidation of **Columbianetin**. It synthesizes high-resolution NMR, MS, and IR data with validated isolation protocols, designed to support researchers in drug discovery and phytochemical analysis.

Structural Characterization Strategy

The identification of **Columbianetin** requires a multi-modal spectroscopic approach to distinguish it from its linear isomers (e.g., marmesin) and its ester derivatives (e.g., columbianadin).

Elucidation Workflow

The following decision tree outlines the logical progression for confirming the **Columbianetin** structure, moving from mass determination to stereochemical assignment.



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Figure 1: Step-wise structural elucidation workflow for **Columbianetin**.

Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

The distinction between angular (angelicin-type) and linear (psoralen-type) furanocoumarins is critical. **Columbianetin** is angular, characterized by ortho-coupling between the aromatic protons H-5 and H-6. In contrast, linear isomers (like marmesin) show para-coupling (singlets) for H-5 and H-8.

Solvent: CDCl₃ Frequency: 500 MHz (

H), 125 MHz (

C)

Position	Type	(ppm), Multiplicity, (Hz)	(ppm)	Assignment Logic
2	C=O	-	163.8	Lactone Carbonyl
3	CH	6.20 (d, J = 9.5)	112.6	-Pyronyl olefinic
4	CH	7.62 (d, J = 9.5)	143.5	-Pyronyl olefinic
4a	C	-	113.1	Junction Carbon
5	CH	7.26 (d, J = 8.4)	129.0	Aromatic (Ortho coupling confirms angular)
6	CH	6.78 (d, J = 8.4)	106.8	Aromatic (Ortho coupling)
7	C-O	-	160.8	Oxygenated Aromatic
8	C	-	113.5	Furan Ring Fusion
8a	C-O	-	155.2	Junction Carbon
2'	CH	4.78 (t, J = 8.8)	91.2	Dihydrofuran Methine (Chiral Center)
3'	CH ₂	3.25 (d, J = 8.8)	29.8	Dihydrofuran Methylene
1"	C-OH	-	71.6	Quaternary Carbinol
2"	CH ₃	1.25 (s)	24.8	Gem-dimethyl
3"	CH ₃	1.35 (s)	26.1	Gem-dimethyl

Note: Numbering follows the IUPAC convention for the angular furo[2,3-h]chromen-2-one skeleton. The key diagnostic peak is the doublet at 7.26 and 6.78 ppm (H-5/H-6), distinguishing it from linear isomers.

Mass Spectrometry (MS)

Technique: EI-MS (70 eV) or ESI-MS (Positive Mode) Molecular Ion:

246

(

)

	Abundance	Fragment Identity	Mechanistic Origin
246	[M] ⁺	Molecular Ion	Parent molecule
228	[M - 18] ⁺		Dehydration of tertiary alcohol
213	[M - 33] ⁺		Sequential loss of water and methyl radical
188	[M - 58] ⁺		McLafferty-like rearrangement of side chain
187	Base Peak		-Cleavage at C2' (Loss of hydroxyisopropyl)

Infrared Spectroscopy (IR)

Technique: KBr Pellet or ATR

- 3400–3450 cm⁻¹ (Broad): O–H stretching vibration (Tertiary alcohol).
- 2970, 2930 cm⁻¹: C–H stretching (Aliphatic methyl/methylene).

- 1705–1720 cm^{-1} (Strong): C=O stretching (
-Lactone of coumarin).
- 1605, 1580, 1490 cm^{-1} : Aromatic C=C ring skeletal vibrations.
- 1260, 1130 cm^{-1} : C–O–C stretching (Ether/Lactone linkages).

Experimental Protocols

Isolation from *Angelica pubescens*

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation, avoiding the irreversible adsorption often seen with silica gel.

- Extraction:
 - Macerate dried root powder (1 kg) in 95% Ethanol (5 L) for 48 hours.
 - Concentrate under reduced pressure to obtain crude oleoresin.
 - Suspend crude extract in water and partition sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc).
 - Collect the EtOAc fraction (contains coumarins).
- Enrichment (Macroporous Resin):
 - Load EtOAc fraction onto an HP-20 macroporous resin column.
 - Elute with a gradient of Ethanol/Water (30%
50%
70%
95%).
 - **Columbianetin** typically elutes in the 50-70% Ethanol fraction.

- Purification (HSCCC):
 - Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5:5:5:5 v/v).
 - Mode: Tail-to-Head elution.
 - Flow Rate: 2.0 mL/min; Revolution: 850 rpm.
 - Detection: UV at 320 nm.
 - Result: **Columbianetin** elutes as a distinct peak after less polar coumarins (like osthole).

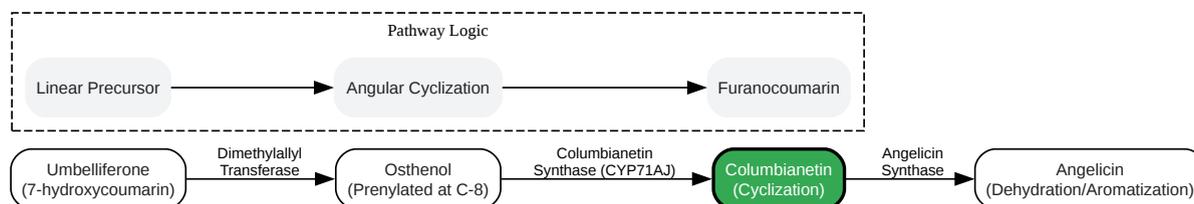
HPLC Analytical Method

For purity verification and quantification:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5 m, 4.6 250 mm).
- Mobile Phase: Methanol (A) : 0.1% Phosphoric Acid in Water (B).
- Gradient: 45% A (0-10 min)
65% A (10-25 min).
- Wavelength: 320 nm (characteristic coumarin absorption).

Biosynthetic Context

Understanding the origin of **Columbianetin** aids in identifying co-eluting impurities (like Osthenol or Angelicin). **Columbianetin** is the pivotal intermediate where the linear prenyl chain cyclizes to form the angular furan ring.



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Figure 2: Biosynthetic pathway of angular furanocoumarins showing **Columbianetin** as the cyclized intermediate derived from Osthenol.

References

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